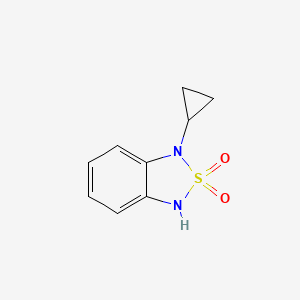

1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Description

Historical Context and Development of Benzothiadiazole Chemistry

The historical development of benzothiadiazole chemistry traces its origins to the late 19th century, establishing a foundation that has supported decades of subsequent chemical innovation and discovery. The synthesis of 2,1,3-benzothiadiazole was first reported by Hinsberg in 1889, marking the beginning of systematic studies into this important class of heterocyclic compounds. This pioneering work demonstrated that benzothiadiazoles could be readily prepared through the reaction of o-phenylenediamine with thionyl chloride in pyridine, achieving yields of at least 85 percent and establishing a synthetic protocol that remains relevant in contemporary chemical practice. The early recognition of benzothiadiazoles as stable, aromatic heterocycles laid the groundwork for their eventual exploitation in diverse applications ranging from fundamental chemical research to advanced materials development.

The evolution of benzothiadiazole chemistry throughout the 20th century reflected broader trends in heterocyclic chemistry, with researchers gradually uncovering the unique electronic and structural properties that distinguish these compounds from their carbocyclic analogs. Detailed structural studies, including the first crystal structure determination in 1951 when the compound was known by the common name piazthiol, revealed the planar nature of the benzothiadiazole framework and provided crucial insights into the electronic delocalization patterns that govern its chemical behavior. These early investigations established that benzothiadiazoles behave as 10-electron aromatic systems, in which the sulfur heteroatom contributes its lone pair to the ring current in accordance with Hückel's rule, thereby explaining their remarkable stability and characteristic reactivity patterns.

The modern era of benzothiadiazole chemistry began in earnest during the late 20th and early 21st centuries, driven by the growing recognition of their potential applications in materials science and pharmaceutical research. This period witnessed an explosion of synthetic methodologies for preparing benzothiadiazole derivatives, with researchers developing increasingly sophisticated approaches to functionalize these heterocycles and incorporate them into larger molecular frameworks. The development of green chemistry approaches to benzothiadiazole synthesis has become a particular focus of contemporary research, with scientists exploring environmentally friendly methods that minimize waste production and eliminate the use of toxic reagents. These advances have enabled the preparation of complex benzothiadiazole derivatives, including compounds like this compound, that would have been inaccessible using traditional synthetic methods.

Significance in Chemical Research and Material Science

The significance of benzothiadiazole derivatives in chemical research and materials science cannot be overstated, as these compounds have emerged as fundamental building blocks for a wide array of advanced materials and technological applications. Benzothiadiazoles have played an increasingly important role in the field of organic electronics, where their unique electronic properties make them particularly valuable as acceptor units in donor-acceptor polymer systems. The electron-deficient nature of the benzothiadiazole core, combined with its planar structure and extended conjugation capabilities, enables the construction of materials with precisely tuned optical and electronic properties that are essential for applications in organic photovoltaics, organic field-effect transistors, and other emerging electronic technologies.

The versatility of benzothiadiazole chemistry in materials science applications stems from the multiple sites available for chemical modification and the resulting ability to fine-tune molecular properties through strategic structural changes. Researchers have demonstrated that various carbon-carbon cross-coupling reactions can be efficiently performed using benzothiadiazole derivatives, enabling the construction of complex molecular architectures with precisely controlled electronic and optical characteristics. The computational characterization of benzothiadiazole derivatives has revealed that these compounds typically exhibit planar molecular backbones and demonstrate the possibility of intramolecular charge transfer upon excitation, properties that are highly desirable for optoelectronic applications. Furthermore, experimental electrochemical and spectroscopic studies have shown that while benzothiadiazole compounds may have similar electronic and optical properties in solution, they can behave quite differently in the solid state due to variations in molecular packing and intermolecular interactions.

The impact of benzothiadiazole derivatives extends beyond their direct applications in materials science to encompass their role as model systems for understanding fundamental chemical phenomena. Studies of molecular organization in 2,1,3-benzothiadiazoles have provided valuable insights into the factors that control solid-state packing and intermolecular interactions in aromatic heterocycles. These investigations have revealed that molecular organization can be controlled in complex structures through the use of directional sulfur-nitrogen bonding interactions and other characteristic intermolecular forces, leading to packing patterns that are distinctly different from those observed in analogous aromatic compounds. Such fundamental understanding has proven crucial for the rational design of new materials with enhanced performance characteristics and has contributed to the development of structure-property relationships that guide the synthesis of next-generation organic semiconductors.

Overview of 2,1,3-Benzothiadiazole Core Structure

The 2,1,3-benzothiadiazole core structure represents one of the most important heterocyclic frameworks in contemporary organic chemistry, combining the aromatic stability of benzene with the unique electronic properties imparted by the incorporated sulfur and nitrogen heteroatoms. This bicyclic molecule consists of a benzene ring fused to a 1,2,5-thiadiazole unit, creating a planar, 10-electron aromatic system that exhibits remarkable stability and distinctive reactivity patterns. The structural arrangement places the sulfur atom at the 2-position of the thiadiazole ring, flanked by nitrogen atoms at the 1- and 3-positions, resulting in an electron-deficient heterocycle that readily participates in various chemical transformations while maintaining its aromatic character.

The electronic structure of the 2,1,3-benzothiadiazole core has been extensively studied through both experimental and theoretical approaches, revealing the fundamental factors that govern its chemical behavior and physical properties. Nuclear magnetic resonance spectroscopy studies, particularly comparisons with naphthalene, have confirmed that benzothiadiazoles behave as true 10-electron aromatic systems in which the sulfur heteroatom contributes its lone pair to the ring current. This electronic delocalization results in shortened carbon-nitrogen and sulfur-nitrogen bond distances compared to their single-bond analogs, indicating significant multiple bond character throughout the heterocyclic framework. The planar geometry of the benzothiadiazole core facilitates effective orbital overlap and maximizes conjugation, contributing to both the stability of the system and its utility as a building block for extended π-conjugated materials.

The reactivity profile of the 2,1,3-benzothiadiazole core reflects its electron-deficient nature, with the heterocycle generally exhibiting reduced nucleophilicity compared to simple aromatic compounds like naphthalene. Electrophilic aromatic substitution reactions, such as nitration, proceed more slowly than with electron-rich aromatics, necessitating the use of more forcing conditions or pre-functionalized starting materials. This electronic character has proven advantageous in many applications, as it enables benzothiadiazoles to function effectively as electron-accepting units in donor-acceptor systems. The heterocycle also demonstrates weak basicity, with alkylation reactions typically yielding quaternary salts exclusively at the nitrogen positions, reflecting the localization of electron density on the nitrogen heteroatoms. These fundamental reactivity patterns provide the foundation for understanding the chemical behavior of more complex derivatives, including compounds like this compound, where additional functional groups modify but do not eliminate the characteristic properties of the benzothiadiazole core.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (base core) | C6H4N2S | |

| Bond Length N-N | 128 picometers | |

| Bond Length S-N | 171 picometers | |

| Ring System Type | 10-electron aromatic | |

| Geometry | Planar |

Current Research Landscape and Significance

The current research landscape surrounding benzothiadiazole derivatives, including specialized compounds like this compound, reflects the dynamic intersection of synthetic organic chemistry, materials science, and device engineering that characterizes modern chemical research. Contemporary investigations have focused extensively on developing new synthetic methodologies that enable the efficient preparation of complex benzothiadiazole derivatives under environmentally benign conditions. Recent advances have demonstrated that benzothiadiazole compounds can be synthesized through innovative approaches including condensation reactions with carbon dioxide as a raw material, cyclization processes catalyzed by ionic liquids, and metal-free coupling reactions that eliminate the need for toxic transition metal catalysts. These methodological developments have opened new avenues for accessing structurally diverse benzothiadiazole derivatives while addressing the growing demand for sustainable chemical processes.

The significance of current benzothiadiazole research extends far beyond synthetic methodology to encompass fundamental studies of structure-property relationships that guide the rational design of next-generation materials. Fluorination studies of 2,1,3-benzothiadiazole derivatives have provided experimental evidence of stronger optical absorption and enhanced intra- and intermolecular contacts upon fluorination, demonstrating how systematic structural modifications can be used to tune material properties. Computational and experimental investigations have revealed that benzothiadiazole derivatives exhibit increased coplanarity and shorter intramolecular contacts compared to their non-fluorinated analogs, leading to enhanced electronic communication and improved performance in optoelectronic applications. These findings have established important design principles for optimizing the properties of benzothiadiazole-based materials and have contributed to the development of high-performance organic semiconductors.

The contemporary research focus on benzothiadiazole derivatives also reflects their growing importance in emerging technologies and applications. Direct arylation methodologies have been established as environmentally attractive procedures for synthesizing benzothiadiazole-based small molecules, generating minimal polluting waste in a cost-effective manner compared to traditional cross-coupling approaches. Studies of molecular organization in benzothiadiazole systems have revealed that these compounds can form unique solid-state structures through directional sulfur-nitrogen bonding interactions, leading to materials with enhanced electronic properties and novel packing arrangements. Furthermore, recent investigations have demonstrated that benzothiadiazole derivatives can successfully co-crystallize with fullerenes such as C60 and C70, opening new possibilities for the development of organic photovoltaic materials with optimized charge transport characteristics. The convergence of these research directions positions compounds like this compound at the forefront of chemical innovation, where advances in synthetic methodology, fundamental understanding, and technological applications continue to drive scientific progress.

Properties

IUPAC Name |

3-cyclopropyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-14(13)10-8-3-1-2-4-9(8)11(14)7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAIHEBXDMMBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a heterocyclic compound notable for its bicyclic structure that includes a benzothiadiazole moiety. The compound's unique cyclopropyl group contributes to its potential biological activities and applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10N2O2S

- Molecular Weight : 170.19 g/mol

- Structure : The compound features a cyclopropyl group attached to the nitrogen atom in the benzothiadiazole ring.

Currently, there is no detailed understanding of the specific mechanism of action for this compound itself. However, studies on related compounds have shown that they can interact with key biological targets through various mechanisms. For instance:

- RORC Modulation : Certain derivatives have shown effective inhibition of RORC in cell-based assays with promising binding affinities.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique features compared to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,1,3-Benzothiadiazole | Structure | Basic benzothiadiazole structure without cyclopropyl substitution |

| 1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | Structure | Methyl substitution instead of cyclopropyl; different biological activity profile |

| 4-Bromo-1-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | Structure | Bromination adds halogen functionality; enhanced reactivity |

The cyclopropyl group in this compound may influence its pharmacological properties and reactivity compared to other benzothiadiazole derivatives.

Case Studies and Research Findings

Recent studies have explored the biological activities of benzothiadiazole derivatives. For example:

Study on FOXM1 Inhibition

A study synthesized novel benzothiazole derivatives aimed at inhibiting the oncogenic transcription factor FOXM1. The synthesized compounds showed significant inhibition in breast cancer cell lines (MDA-MB-231), with IC50 values indicating potent activity against FOXM1 compared to established inhibitors . Although not directly involving this compound itself, these findings highlight the therapeutic potential of benzothiadiazole derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Benzothiadiazole-dioxides share a common core but differ in substituents at the N-1 and C-5 positions. Key analogs and their properties are summarized below:

Key Observations :

- Cyclopropyl vs. Alkyl Chains : The cyclopropyl group introduces rigidity and moderate lipophilicity , contrasting with the conformational flexibility of ethyl or butyl chains. This may influence binding specificity in biological systems .

- Aromatic vs. Aliphatic Substituents : The benzyl derivative’s aromatic ring enables π-stacking interactions, whereas the cyclopropyl group prioritizes steric effects over electronic contributions .

- Functional Group Diversity : The propynyl derivative’s alkyne moiety allows for bioorthogonal reactions , such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation .

Physicochemical and Stability Considerations

- Lipophilicity : The cyclopropyl group increases logP compared to ethyl but remains less hydrophobic than benzyl or butyl derivatives.

- Solubility : Polar dioxo groups improve aqueous solubility, but bulky substituents may reduce it.

- Stability : Cyclopropane’s ring strain may lead to reactivity under harsh conditions, necessitating careful storage (e.g., -20°C for long-term stability) .

Preparation Methods

Formation of Benzothiadiazole Core

The initial step involves synthesizing the benzothiadiazole core, often starting from 2-aminobenzenesulfonyl derivatives. The cyclization to form the benzothiadiazole ring system can be achieved by reaction with sulfur dioxide sources or thioketones under acidic or neutral conditions.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced by nucleophilic substitution using cyclopropyl halides (e.g., cyclopropyl bromide or chloride). This step usually requires a base such as potassium carbonate to deprotonate the nitrogen and facilitate alkylation.

Oxidation to the Dioxide Form

The oxidation of the sulfur atom to the dioxide state (2,2-dione) is typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to preserve the integrity of the heterocyclic system.

Typical Reaction Setup and Workup

- Inert Atmosphere: The entire synthetic sequence is performed under nitrogen or argon to avoid unwanted side reactions.

- Solvent Choice: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide are used to dissolve reactants and promote reaction efficiency.

- Temperature Control: Reactions are monitored by thin-layer chromatography (TLC) and stopped when completion is indicated.

- Extraction and Purification: After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents such as ethyl acetate. The organic layer is dried and concentrated, followed by purification via column chromatography or recrystallization.

Data Table Summarizing Key Synthetic Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzothiadiazole formation | 2-aminobenzenesulfonyl + sulfur source | DMSO or acetonitrile | 80–120°C | 4–6 hours | 50–70 | Cyclization monitored by TLC |

| Cyclopropyl alkylation | Cyclopropyl halide + K2CO3 | Acetonitrile | Room temperature | 3–6 hours | 60–75 | Base-mediated nucleophilic substitution |

| Oxidation to dioxide | m-CPBA or H2O2 | Dichloromethane | 0–25°C | 2–4 hours | 65–80 | Controlled oxidation to avoid over-oxidation |

| Purification | Column chromatography or recrystallization | Petroleum ether/ethyl acetate | Ambient | Variable | Purity >95% | Final product characterization by NMR, LC-MS |

Analytical and Characterization Techniques

Throughout the synthesis, the compound’s structure and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to confirm the chemical environment of the cyclopropyl and benzothiadiazole moieties.

- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

- Infrared Spectroscopy (IR): Verifies functional groups such as sulfone (S=O) stretches.

- Melting Point Determination: Ensures consistency and purity of the final compound.

Research Findings and Optimization Notes

- Reaction yields and purity are highly sensitive to solvent choice and reaction temperature.

- The use of polar aprotic solvents enhances nucleophilic substitution efficiency for cyclopropyl introduction.

- Strict inert atmosphere conditions significantly improve product stability and yield by preventing oxidation or hydrolysis.

- Oxidation step requires careful control to avoid decomposition or formation of undesired by-products.

- Recrystallization from petroleum ether/ethyl acetate mixtures provides high-purity final products suitable for advanced applications.

Q & A

Q. What are reliable synthetic routes for preparing 1-cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione?

Methodological Answer: The synthesis typically involves cyclopropane functionalization of the benzothiadiazole core. A common approach uses Vilsmeier-Haack reagent (DMF/POCl₃) under reflux (60–65°C) to introduce the cyclopropyl group via electrophilic substitution, followed by neutralization with NaHCO₃ and purification via column chromatography . Alternative routes involve coupling cyclopropane derivatives with benzothiadiazole precursors in polar aprotic solvents (e.g., DMF or DCM) using catalysts like Pd(PPh₃)₄ for cross-coupling reactions . Key challenges include controlling regioselectivity and minimizing side reactions from the electron-deficient thiadiazole ring.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectral and crystallographic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts:

- Cyclopropyl protons: δ 1.2–1.5 ppm (multiplet).

- Benzothiadiazole protons: δ 7.3–8.1 ppm (aromatic region) .

- IR Spectroscopy : Confirm S=O stretches at ~1150–1250 cm⁻¹ and C-N stretches at ~1350–1450 cm⁻¹ .

- X-ray Crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and dihedral angles between benzothiadiazole and cyclopropyl moieties .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill Management : Neutralize with NaHCO₃, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing cyclopropyl groups to the benzothiadiazole core?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates; avoid protic solvents to prevent ring-opening .

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling with cyclopropyl boronic acids .

- Temperature Control : Maintain 60–65°C to balance reaction rate and side-product formation .

- Yield Improvement Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 60°C, 24h | 62 | 95 |

| DCM, Pd(OAc)₂, 12h | 78 | 98 |

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

- NMR Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; cyclopropyl protons may split differently due to solvent polarity .

- Crystal Packing Effects : X-ray structures may show variations in dihedral angles (e.g., 6.5° vs. 23.1° between benzothiadiazole and substituents) due to π-π stacking or C–H···π interactions .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the cyclopropyl ring .

Q. What computational methods are suitable for predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic substitution sites on the benzothiadiazole ring.

- Docking Studies : Analyze binding affinity with biological targets (e.g., enzymes) using AutoDock Vina; focus on the cyclopropyl group’s steric effects .

- Reactivity Trends : The electron-withdrawing S=O groups direct substitutions to para positions relative to the thiadiazole ring .

Q. How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation Studies :

- Acidic Conditions (pH 2) : Monitor hydrolysis of the cyclopropyl ring via HPLC at 25°C/40°C.

- Basic Conditions (pH 10) : Check for S=O group degradation using TLC (ethyl acetate:hexane, 6:4) .

- Half-Life Table :

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 2 | 25 | 48 |

| 10 | 40 | 12 |

Methodological Notes

- Key References : Prioritize crystallographic data , synthetic protocols , and safety guidelines .

- Advanced Techniques : Combine experimental and computational approaches to address contradictions in structural or reactivity data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.